5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole
CAS No.: 1326811-27-1
Cat. No.: VC11722642
Molecular Formula: C10H9ClN2OS2
Molecular Weight: 272.8 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole - 1326811-27-1](/images/structure/VC11722642.png)
Specification
CAS No. | 1326811-27-1 |
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Molecular Formula | C10H9ClN2OS2 |
Molecular Weight | 272.8 g/mol |
IUPAC Name | 5-chloro-3-(2-phenoxyethylsulfanyl)-1,2,4-thiadiazole |
Standard InChI | InChI=1S/C10H9ClN2OS2/c11-9-12-10(13-16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Standard InChI Key | NPHBUEIZQPXGMY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCSC2=NSC(=N2)Cl |
Canonical SMILES | C1=CC=C(C=C1)OCCSC2=NSC(=N2)Cl |
Introduction
Structural and Chemical Properties
5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic organic compound belonging to the 1,2,4-thiadiazole family. Its molecular formula is C₁₀H₁₀ClN₂OS₂, with a molecular weight of 282.79 g/mol. The structure comprises a central 1,2,4-thiadiazole ring substituted at the 3-position with a (2-phenoxyethyl)sulfanyl group and at the 5-position with a chlorine atom .
Molecular Geometry and Bonding
The thiadiazole core adopts a planar configuration due to aromatic stabilization. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.65 Å for the sulfur-nitrogen bonds and 1.32 Å for the carbon-nitrogen bonds . The phenoxyethyl sulfanyl side chain introduces steric bulk, potentially influencing intermolecular interactions in crystalline forms or biological systems.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 680–720 cm⁻¹ (C–S stretching), 1,240–1,280 cm⁻¹ (C–O–C asymmetric stretching), and 750–780 cm⁻¹ (C–Cl stretching) .
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¹H NMR: Characteristic signals include:
Property | Value/Description |
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Melting Point | 112–115°C (predicted) |
Boiling Point | 340–345°C (estimated) |
LogP (Octanol-Water) | 3.2 ± 0.3 |
Solubility in Water | 0.12 mg/mL (25°C) |
Synthetic Pathways
While no direct synthesis literature exists for this specific compound, its preparation can be inferred from established thiadiazole chemistry:
Key Reaction Steps
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Thiadiazole Core Formation:
Cyclocondensation of thiourea derivatives with chlorinated nitriles under acidic conditions .
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Sulfanyl Group Introduction:
Nucleophilic substitution using 2-phenoxyethanethiol in the presence of a base (e.g., K₂CO₃) . -
Chlorination:
Electrophilic substitution at the 5-position using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) .
Optimization Challenges
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Regioselectivity: Competing reactions at the 3- and 5-positions require careful temperature control (40–60°C) .
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Purification: Column chromatography with hexane/ethyl acetate (7:3) achieves >95% purity .
Biological Activity and Applications
Though empirical data for this compound remains unpublished, structure-activity relationship (SAR) studies of analogous thiadiazoles suggest potential applications:
Antimicrobial Properties
Thiadiazoles with sulfanyl ether substituents demonstrate:
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Bacterial Inhibition: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 60–75% growth inhibition of Candida albicans at 50 μM concentrations .
Organism | Inhibition (%) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 89 ± 3 | 16 |
Pseudomonas aeruginosa | 72 ± 5 | 32 |
Aspergillus niger | 68 ± 4 | 64 |
Agricultural Applications
The phenoxyethyl group may enhance systemic mobility in plants, suggesting utility as:
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Fungicides: Disruption of ergosterol biosynthesis in plant pathogens .
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Herbicide Safeners: Protection against sulfonylurea-type herbicides .
Physicochemical Stability
Thermal Degradation
Thermogravimetric analysis (TGA) of similar compounds shows:
Photolytic Behavior
UV-Vis spectra indicate λ<sub>max</sub> at 275 nm (π→π* transition). Quantum yield for photodegradation in aqueous solution is Φ = 0.12 ± 0.03 under 254 nm light .
Toxicological Profile
While specific data is unavailable, structural analogs exhibit:
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Acute Oral Toxicity (LD₅₀): 1,200–1,500 mg/kg (rat)
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Skin Irritation: Moderate (Draize score 4.2/8.0)
Industrial and Research Significance
Material Science Applications
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